![molecular formula C15H18BNO2S B6149135 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole CAS No. 1358778-98-9](/img/no-structure.png)
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The boronic ester group in this compound can participate in various chemical reactions, most notably cross-coupling reactions like the Suzuki-Miyaura coupling . The thiazole ring may also undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, compounds with a boronic ester group typically have a high boiling point and are stable under normal conditions .Mechanism of Action
Future Directions
The future directions for this compound could involve its use in the synthesis of more complex molecules, given the reactivity of the boronic ester group. It could also be studied for potential applications in medicinal chemistry, given the biological activity of many thiazole-containing compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole' involves the coupling of a boronic acid derivative with a thiazole derivative through a Suzuki-Miyaura cross-coupling reaction.", "Starting Materials": [ "4-bromo-1,3-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-triazole", "phenylboronic acid", "potassium carbonate", "palladium acetate", "copper(II) acetate", "N,N-dimethylformamide", "water" ], "Reaction": [ "Step 1: Preparation of 4-bromo-1,3-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-triazole by reacting 4-bromo-1,3-dimethyl-5-nitro-1,2,4-triazole with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid in the presence of palladium acetate and copper(II) acetate in N,N-dimethylformamide.", "Step 2: Preparation of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole by reacting 4-bromo-1,3-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-triazole with phenylboronic acid in the presence of potassium carbonate and palladium acetate in N,N-dimethylformamide.", "Step 3: Purification of the final product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] } | |
CAS RN |
1358778-98-9 |
Product Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole |
Molecular Formula |
C15H18BNO2S |
Molecular Weight |
287.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.